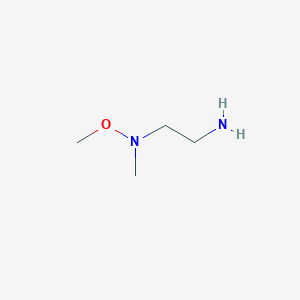
N-(3,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide, also known as DMAA, is a synthetic compound that has been used in scientific research for several years. DMAA has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers studying various aspects of human health and disease. In
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been used in scientific research to study a wide range of biological processes, including the regulation of blood pressure, the modulation of immune responses, and the effects of oxidative stress on cellular function. This compound has also been used as a tool to study the regulation of gene expression and the effects of various drugs on the body.
Mechanism of Action
The exact mechanism of action of N-(3,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide is not fully understood, but it is believed to act as a stimulant of the central nervous system. This compound has been found to increase the release of neurotransmitters such as dopamine and norepinephrine, leading to increased alertness and energy levels. This compound has also been found to have vasoconstrictive effects, which may contribute to its ability to increase blood pressure.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and respiratory rate. This compound has also been found to increase the release of glucose into the bloodstream, leading to increased energy levels. In addition, this compound has been found to increase the levels of certain hormones, such as cortisol and adrenaline.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide in lab experiments is its ability to stimulate the central nervous system, making it a useful tool for studying various aspects of brain function. However, this compound has also been found to have a number of side effects, including increased heart rate and blood pressure, which may limit its use in certain types of experiments.
Future Directions
There are a number of potential future directions for research on N-(3,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide. One area of interest is the development of new drugs that target the central nervous system, using this compound as a starting point. Another potential direction is the use of this compound as a tool for studying the regulation of gene expression and the effects of various drugs on the body. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesis Methods
N-(3,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide is synthesized through the reaction of 3,5-dimethylphenylacetic acid with 2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl chloride. The resulting compound is then purified using column chromatography. This synthesis method has been well-established in the scientific literature and has been used by researchers around the world.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-9-14(2)11-15(10-13)21-19(23)12-22-8-7-16-17(20(22)24)5-4-6-18(16)25-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNJOHITEWYFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2956456.png)
![2-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2956460.png)
![5-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2956462.png)


![7lambda6-Thia-1-azaspiro[4.4]nonane 7,7-dioxide;hydrochloride](/img/structure/B2956466.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2956467.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2956470.png)



![3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine](/img/structure/B2956475.png)